4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde
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Overview
Description
4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a bromophenoxy group, an ethoxy linker, and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde typically involves the following steps:
Formation of 4-bromophenoxyethanol: This intermediate is synthesized by reacting 4-bromophenol with ethylene oxide under basic conditions.
Etherification: The 4-bromophenoxyethanol is then reacted with 3-methoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzoic acid.
Reduction: 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenoxy)ethoxy)-3-methoxybenzaldehyde depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group is the primary site of reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Bromophenoxy)ethoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-(2-(4-Chlorophenoxy)ethoxy)-3-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties.
Properties
IUPAC Name |
4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWNFHMHBQVHDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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